molecular formula C17H24O4 B12697030 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid CAS No. 85280-45-1

1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid

Cat. No.: B12697030
CAS No.: 85280-45-1
M. Wt: 292.4 g/mol
InChI Key: JZFLDVIHARBMJZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid is a complex organic compound with the molecular formula C17H24O4 and a molecular weight of 292.4 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring fused with an isobenzofuran moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexene ring and the isobenzofuran moiety separately. These intermediates are then fused under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-2-(octahydro-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid: This compound has a similar structure but lacks the methyl group on the isobenzofuran moiety.

    2-Methyl-1-(octahydro-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid: This compound has the methyl group on the cyclohexene ring instead of the isobenzofuran moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

CAS No.

85280-45-1

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

3-methyl-2-(1-methyl-3-oxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1-yl)cyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C17H24O4/c1-10-6-5-8-12(15(18)19)14(10)17(2)13-9-4-3-7-11(13)16(20)21-17/h11-13H,3-9H2,1-2H3,(H,18,19)

InChI Key

JZFLDVIHARBMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)C(=O)O)C2(C3CCCCC3C(=O)O2)C

Origin of Product

United States

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